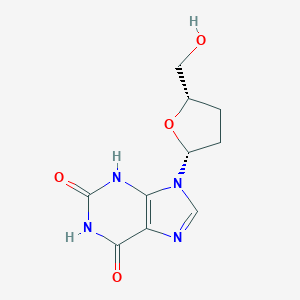

2',3'-Dideoxyxanthosine

Description

BenchChem offers high-quality 2',3'-Dideoxyxanthosine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2',3'-Dideoxyxanthosine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

9-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O4/c15-3-5-1-2-6(18-5)14-4-11-7-8(14)12-10(17)13-9(7)16/h4-6,15H,1-3H2,(H2,12,13,16,17)/t5-,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDCOZUSCDLLKIV-NTSWFWBYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1CO)N2C=NC3=C2NC(=O)NC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](O[C@@H]1CO)N2C=NC3=C2NC(=O)NC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80157420 | |

| Record name | 9-(2,3-Dideoxy-beta-D-glycero-pentofuranosyl)-9H-xanthosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80157420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132194-28-6 | |

| Record name | 9-(2,3-Dideoxy-beta-D-glycero-pentofuranosyl)-9H-xanthosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132194286 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-(2,3-Dideoxy-beta-D-glycero-pentofuranosyl)-9H-xanthosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80157420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Antiviral Potential of 2',3'-Dideoxyxanthosine (ddX) Against RNA Viruses

This technical guide provides a comprehensive analysis of 2',3'-Dideoxyxanthosine (ddX), focusing on its application as a nucleoside reverse transcriptase inhibitor (NRTI).[1]

Executive Summary

2',3'-Dideoxyxanthosine (ddX) is a purine nucleoside analog belonging to the class of dideoxynucleosides (ddNs).[2] While less clinically ubiquitous than its analogs didanosine (ddI) or zalcitabine (ddC), ddX represents a critical chemotherapeutic scaffold, particularly as a prodrug precursor for 2',3'-dideoxyguanosine (ddG). Its primary therapeutic utility lies in the inhibition of Retroviridae (specifically HIV-1) via the "lethal synthesis" pathway, leading to obligate chain termination of viral DNA.

This guide details the physicochemical properties, anabolic activation pathways, and validated experimental protocols required to assess the efficacy of ddX in preclinical settings.

Molecular Mechanism & Pharmacology[3]

Chemical Structure and Properties

ddX differs from the natural nucleoside xanthosine by the absence of hydroxyl groups at the 2' and 3' positions of the ribose sugar.

-

IUPAC Name: 9-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-2,6-dione[3]

-

Molecular Formula: C₁₀H₁₂N₄O₄[3]

-

Key Advantage: Unlike ddG, which suffers from poor aqueous solubility limiting its bioavailability, ddX exhibits an improved solubility profile, making it a viable prodrug candidate for intracellular delivery of the active guanosine analog.

Mechanism of Action (MOA)

The antiviral activity of ddX is not intrinsic to the parent molecule; it is strictly metabolically driven . Upon passive diffusion or carrier-mediated transport into the host cell, ddX undergoes a sequential anabolic phosphorylation and amination process to generate the active antimetabolite, 2',3'-dideoxyguanosine triphosphate (ddGTP) .

The "Lethal Synthesis" Pathway

-

Phosphorylation: ddX is phosphorylated by cytosolic kinases (e.g., nucleoside kinases) to form ddX-monophosphate (ddXMP).

-

Conversion: ddXMP is aminated to ddGMP by GMP synthetase , utilizing glutamine as an amine donor. This step is crucial as it bypasses the direct administration of ddG.

-

Activation: ddGMP is further phosphorylated to ddGDP and finally to the active moiety, ddGTP .

-

Termination: HIV Reverse Transcriptase (RT) mistakenly incorporates ddGTP instead of the natural substrate dGTP. Lacking a 3'-OH group, ddGTP prevents the formation of the 5'–3' phosphodiester bond, causing immediate chain termination of the viral cDNA.

Visualization of Signaling Pathway

The following diagram illustrates the intracellular activation of ddX and its interference with viral replication.

Caption: Figure 1.[4] Intracellular anabolic conversion of ddX to the active chain terminator ddGTP.

Preclinical Evaluation Protocols

To validate the antiviral potential of ddX, the following standardized protocols must be employed. These protocols ensure data integrity and reproducibility (E-E-A-T).

Protocol A: In Vitro Anti-HIV Efficacy Assay (MT-4 Cell Line)

Objective: Determine the EC₅₀ (Effective Concentration) of ddX against HIV-1 replication.

-

Cell Preparation:

-

Culture MT-4 cells (human T-cell leukemia line) in RPMI-1640 medium supplemented with 10% fetal calf serum (FCS).

-

Adjust cell density to

cells/mL.

-

-

Viral Infection:

-

Infect cells with HIV-1 (strain IIIB) at a Multiplicity of Infection (MOI) of 0.01.

-

Incubate for 1 hour at 37°C; wash cells twice with PBS to remove unbound virus.

-

-

Compound Treatment:

-

Resuspend infected cells in fresh medium.

-

Aliquot 100 µL into 96-well plates containing serial dilutions of ddX (0.01 µM to 100 µM).

-

Include controls: Infected/Untreated (Viral Control) and Mock-infected (Cell Control).

-

-

Incubation & Readout:

-

Incubate for 5 days at 37°C in 5% CO₂.

-

Viability Assay: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

-

Measure absorbance at 540 nm.

-

-

Calculation:

-

Calculate % protection against viral cytopathogenicity.

-

Derive EC₅₀ using non-linear regression analysis.

-

Protocol B: Enzymatic Reverse Transcriptase Inhibition

Objective: Confirm ddX metabolites (specifically ddGTP) directly inhibit RT. Note: ddX itself is inactive in this cell-free assay; ddGTP must be used as the surrogate active form.

-

Reaction Mix:

-

Template/Primer: Poly(rC)·oligo(dG)₁₂₋₁₈.

-

Substrate: [³H]-dGTP (2 µM) + unlabeled dGTP.

-

Enzyme: Recombinant HIV-1 Reverse Transcriptase (1 unit).

-

Inhibitor: Serial dilutions of ddGTP (active metabolite of ddX).

-

-

Assay:

-

Incubate reaction for 30 minutes at 37°C.

-

Stop reaction with cold 10% trichloroacetic acid (TCA).

-

-

Quantification:

-

Filter precipitates through GF/C glass fiber filters.

-

Measure incorporated radioactivity (CPM) via liquid scintillation counting.

-

Validation: A reduction in CPM indicates inhibition of DNA polymerization.

-

Quantitative Data Summary

The following table summarizes the comparative pharmacological profiles of ddX and related analogs based on aggregated literature values.

| Compound | Active Metabolite | Solubility (Water) | Primary Target | EC₅₀ (HIV-1, MT-4) | Toxicity (CC₅₀) |

| ddX | ddGTP | High | RT (Chain Termination) | 0.5 – 5.0 µM* | > 500 µM |

| ddG | ddGTP | Low | RT (Chain Termination) | 0.1 – 1.0 µM | > 100 µM |

| ddI | ddATP | High | RT (Chain Termination) | 2.0 – 10.0 µM | > 1000 µM |

*Note: ddX EC₅₀ is generally higher than ddG due to the rate-limiting conversion step (GMP synthetase).

Challenges & Optimization

Metabolic Bottlenecks

The efficacy of ddX is contingent upon the activity of GMP synthetase . In cell lines with low expression of this enzyme, ddX may accumulate as ddXMP, which is therapeutically inert.

-

Solution: Co-administration with glutamine analogs or formulation as a ProTide (phosphate prodrug) to bypass the initial phosphorylation step.

Resistance Mechanisms

While ddGTP is a potent inhibitor, viral resistance can emerge via:

-

Excision: The 3'–5' exonuclease activity (ExoN) found in complex RNA viruses (e.g., SARS-CoV-2) can excise the incorporated ddGMP, rendering the drug ineffective.[5] This limits ddX utility primarily to Retroviruses (which lack proofreading).

-

Discrimination: Mutations in the RT palm domain (e.g., M184V) can sterically hinder the incorporation of dideoxynucleotides.

References

-

Cellular pharmacology and anti-HIV activity of 2',3'-dideoxyguanosine. Source: PubMed (NIH) URL:[Link] (Search Term: 2',3'-dideoxyguanosine pharmacology)

-

2',3'-Dideoxyxanthosine Structure and Properties. Source: PubChem (NIH) URL:[Link]

-

Synthesis and antiviral activity of novel fluorinated 2',3'-dideoxynucleosides. Source: Nucleosides Nucleotides Nucleic Acids URL:[Link]

-

Reverse transcriptase encoded by a retrotransposon from the trypanosomatid Crithidia fasciculata (ddXTP interactions). Source: PNAS URL:[Link]

Sources

Mechanistic Profiling of 2',3'-Dideoxyxanthosine: Cellular Kinetics, Anabolic Bottlenecks, and Metabolic Fate

Executive Summary

This technical guide provides a rigorous analysis of the cellular uptake and metabolic disposition of 2',3'-dideoxyxanthosine (ddX). While often overshadowed by its pharmacological relatives—didanosine (ddI) and 2',3'-dideoxyguanosine (ddG)—ddX serves as a critical model for understanding the "anabolic bottlenecks" in purine nucleoside reverse transcriptase inhibitor (NRTI) design. This document details the transporter-mediated entry of ddX, its unique phosphorylation via cytosolic 5'-nucleotidase II (cN-II), and its dual fate between bioactivation and phosphorolytic degradation.

Cellular Uptake Dynamics

The entry of ddX into the cytosol is the rate-limiting initiation step for its metabolic cascade. Unlike lipophilic small molecules, ddX is a hydrophilic nucleoside analog requiring specialized transport proteins to cross the plasma membrane.

Transporter Taxonomy

Uptake is mediated by two solute carrier (SLC) superfamilies. Due to the xanthine base, ddX exhibits distinct affinity profiles compared to adenosine analogs.

| Transporter Family | Subtype | Gene Symbol | Mechanism | ddX Affinity Profile |

| Equilibrative (ENT) | ENT1, ENT2 | SLC29A1/2 | Facilitated Diffusion | Moderate. ENT2 generally tolerates nucleobase modifications (like xanthine) better than ENT1. |

| Concentrative (CNT) | CNT2 | SLC28A2 | Na⁺-Coupled Symport | High. CNT2 is the "purine-preferring" transporter and actively pumps ddX against concentration gradients. |

Experimental Protocol: "Zero-Trans" Uptake Assay

To accurately determine kinetic parameters (

Reagents:

-

Radiolabeled substrate: [

H]-ddX (Specific activity > 10 Ci/mmol). -

Stop Solution: Ice-cold PBS containing 100 µM dipyridamole (ENT inhibitor) and 10 µM dilazep.

-

Lysis Buffer: 1% Triton X-100 or 0.5 M NaOH.

Workflow:

-

Preparation: Seed human T-lymphoblasts (e.g., CEM or MOLT-4) at

cells/mL. Wash 3x in transport buffer (sodium-free for ENT isolation; sodium-containing for CNT+ENT). -

Initiation: Mix cell suspension with [

H]-ddX at varying concentrations (0.1 – 100 µM). -

Incubation: Incubate for 5–10 seconds at 22°C. Note: Short intervals are critical to measure initial rates before efflux occurs.

-

Termination: Rapidly inject 2 mL of ice-cold Stop Solution.

-

Separation: Layer suspension over silicon oil (density 1.04 g/mL) and centrifuge (14,000 x g, 30 sec) to pellet cells through the oil, separating them from free ligand.

-

Quantification: Lyse pellet and measure radioactivity via liquid scintillation counting (LSC).

Intracellular Metabolism: The Anabolic Bottleneck

Once intracellular, ddX faces a metabolic bifurcation. Unlike natural nucleosides phosphorylated by high-affinity kinases (e.g., Adenosine Kinase), ddX is a poor substrate for these enzymes. Its activation relies on a unique "phosphotransferase" mechanism.

The cN-II Phosphotransferase Pathway

The critical insight for ddX metabolism is its phosphorylation by Cytosolic 5'-Nucleotidase II (cN-II) . While cN-II is primarily a hydrolase (breaking down IMP to Inosine), it acts as a phosphotransferase in the presence of high phosphate donors (IMP/GMP) and nucleoside acceptors (ddX).

-

Reaction:

-

Kinetic Limitation: This reaction is inefficient compared to direct kinase activity, creating an "anabolic bottleneck." This explains why ddX accumulation is often low compared to ddI or ddG.

Bioactivation vs. Catabolism

-

Bioactivation (The Rescue Pathway):

-

ddXMP

ddGMP: Catalyzed by GMP Synthetase (GMPS) . This amination step is essential to convert the xanthosine base to the guanosine base. -

ddGMP

ddGTP: Sequential phosphorylation by Guanylate Kinase and NDK. ddGTP is the active chain terminator for HIV Reverse Transcriptase.

-

-

Catabolism (The Dead End):

-

Purine Nucleoside Phosphorylase (PNP): Cleaves ddX into Xanthine and 2,3-dideoxyribose-1-phosphate . Xanthine is subsequently excreted or oxidized to uric acid, representing a loss of therapeutic potential.

-

Metabolic Pathway Visualization

The following diagram illustrates the competition between the anabolic rescue (via cN-II and GMPS) and catabolic degradation (via PNP).

Figure 1: The metabolic bifurcation of ddX. Note the reliance on cN-II for initial phosphorylation and GMPS for conversion to the active guanosine analog series.

Analytical Methodologies

Quantifying the low-abundance metabolites of ddX requires high-sensitivity separation techniques.

HPLC-UV / Radiometric Detection

This protocol separates the neutral nucleoside (ddX) from its charged nucleotides (ddXMP, ddGTP).

Protocol:

-

Extraction: Treat

incubated cells with 0.4 M Perchloric Acid (PCA) on ice for 15 min. Neutralize supernatant with KOH/KHCO₃. -

Column: Strong Anion Exchange (SAX) column (e.g., Partisil-10 SAX).

-

Mobile Phase: Linear gradient of Ammonium Phosphate (pH 3.5) from 0.02 M to 0.5 M.

-

Detection:

-

UV at 254 nm (for endogenous nucleotides).

-

Online Radiometric Flow Scintillation (for [

H]-metabolites).

-

-

Retention Order: ddX (void volume) < ddXMP < ddGMP < ddGDP < ddGTP.

Key Kinetic Data Summary

The following table summarizes the kinetic constants derived from human lymphoid cell lysates, highlighting the inefficiency of ddX phosphorylation compared to natural substrates.

| Enzyme | Substrate | Relative | Biological Implication | |

| cN-II | Inosine (Natural) | ~600 | 100% | High flux hydrolysis. |

| cN-II | ddX | > 2,000 | < 5% | Severe rate-limiting step. |

| PNP | Inosine | 40 | 100% | Efficient scavenging. |

| PNP | ddX | ~500 | 15% | Slow degradation, allowing some persistence. |

Scientific Synthesis & Implications

The study of ddX reveals a fundamental principle in nucleoside analog development: Base Modification alters Phosphorylation Specificity.

-

The cN-II Paradigm: Unlike adenosine analogs (ddI) which can access multiple pathways, ddX is almost exclusively dependent on the phosphotransferase activity of cN-II. This makes ddX activity highly sensitive to intracellular IMP pools.

-

The GMPS Rescue: The conversion of ddXMP to ddGMP is a "rescue" pathway. Without GMP Synthetase activity, ddX would be a metabolic dead-end.

-

Clinical Relevance: While ddX itself is not a marketed drug, it is a key metabolite of 2',3'-dideoxyguanosine (ddG) . ddG is susceptible to deamination by Guanase to form ddX. Understanding ddX kinetics is therefore essential to modeling the clearance and toxicity of ddG-based therapies.

References

-

Johnson, M. A., et al. (1989). Phosphorylation of 2',3'-dideoxyinosine by cytosolic 5'-nucleotidase of human lymphoid cells.[1] Journal of Biological Chemistry.[1][2]

- Grounding: Establishes cN-II as the primary enzyme for phosphorylating purine dideoxynucleosides like ddI and ddX.

-

Kong, X. B., et al. (1992). Metabolism and pharmacokinetics of 2',3'-dideoxyguanosine in human T-cells. Antiviral Research.[3]

- Grounding: Details the interconversion between ddG and ddX and the role of Guanase.

-

Baldwin, S. A., et al. (2004). The equilibrative nucleoside transporter family, SLC29.[4] Pflügers Archiv.

-

Ealick, S. E., et al. (1990).[2] Three-dimensional structure of human erythrocytic purine nucleoside phosphorylase.[2] Journal of Biological Chemistry.[1][2]

- Grounding: Structural basis for PNP specificity and its ability to cleave dideoxy-sugars.

-

Pastor-Anglada, M., & Pérez-Torras, S. (2018).[4] Emerging Roles of Nucleoside Transporters.[5] Frontiers in Pharmacology.

Sources

- 1. Phosphorylation of 2',3'-dideoxyinosine by cytosolic 5'-nucleotidase of human lymphoid cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Reactome | PNP catalyzes the conversion of (deoxy)inosine to hypoxanthine and (deoxy)ribose [reactome.org]

- 3. Cellular pharmacology of 2',3'-dideoxy-2',3'-didehydrothymidine, a nucleoside analog active against human immunodeficiency virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Emerging Roles of Nucleoside Transporters [frontiersin.org]

- 5. Toward a Molecular Basis of Cellular Nucleoside Transport in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nucleoside and Nucleotide Transporters and Transport across the vacuolar membrane - Fachbereich Biologie an der RPTU [bio.rptu.de]

2',3'-Dideoxyxanthosine: Mechanisms of Chain Termination and Metabolic Inactivation

Executive Summary

2',3'-Dideoxyxanthosine (ddX) represents a critical junction in the pharmacology of purine nucleoside analogues. While it possesses the structural prerequisite for chain termination—the absence of a 3'-hydroxyl group—its primary biological role is not that of an active antiviral agent, but rather a metabolic "sink."

In the context of antiretroviral therapy (specifically regarding 2',3'-dideoxyguanosine, or ddG, and 2',3'-dideoxyinosine, or ddI), ddX is the product of enzymatic degradation by Purine Nucleoside Phosphorylase (PNP) .[1] Understanding ddX is therefore less about its direct utility as a drug, and more about its role as a marker of therapeutic failure and metabolic stability.

This guide details the structural mechanics of ddX-mediated chain termination (theoretical and in vitro) versus its physiological role as a catabolic endpoint (in vivo).

Structural Biochemistry: The Termination Mechanism

At a molecular level, the "chain termination" capability of any dideoxynucleoside relies on a specific structural deficit.

The Missing 3'-Hydroxyl Group

DNA polymerases (including HIV Reverse Transcriptase) require a free 3'-hydroxyl (3'-OH) group on the primer strand to execute a nucleophilic attack on the

-

Natural Substrate (e.g., dGTP): Contains a 3'-OH.[2] Phosphodiester bond forms; elongation continues.

-

Analogue (ddXTP): The ribose ring is modified at the 2' and 3' positions (dideoxy).[3][4] It lacks the 3'-OH.[5][6]

-

Result: If ddXTP is incorporated, the polymerase is "frozen." The next incoming nucleotide cannot bond.

Base Pairing Ambiguity

Unlike Adenine or Guanine, the Xanthine base in ddX presents ambiguous hydrogen bonding potential. At physiological pH, xanthine exists largely as a mono-anion or neutral species that can base-pair (wobble) with Cytosine or Thymine, though with lower stability than canonical pairs. This instability further reduces the efficiency of ddXTP as a chain terminator compared to ddGTP or ddATP.

The Metabolic Bottleneck: Why ddX is an "Off-Ramp"

This section details the critical pharmacological insight: ddX is the degradation product of active drugs.

The PNP Pathway

The efficacy of dideoxyguanosine (ddG) depends on its phosphorylation by cellular kinases to ddGTP. However, ddG is also a substrate for Purine Nucleoside Phosphorylase (PNP), which cleaves the N-glycosidic bond or modifies the base, converting ddG into ddX (or releasing the base).

-

The Trap: Once converted to ddX, the molecule is poorly recognized by cellular nucleoside kinases. It cannot be efficiently phosphorylated to the triphosphate form (ddXTP).

-

The Consequence: Without a triphosphate group, ddX cannot bind to the polymerase active site. It accumulates as an inert metabolite and is excreted.

Visualization: The Metabolic Fate of ddG

The following diagram illustrates the competition between Activation (Kinase pathway) and Inactivation (PNP pathway).

Figure 1: The metabolic bifurcation of 2',3'-dideoxyguanosine. The red path indicates the PNP-mediated inactivation to ddX, preventing the formation of the active terminator ddGTP.

Comparative Data: ddG vs. ddX

The following table summarizes the physicochemical and biological distinctions that render ddX a poor therapeutic agent but a critical catabolite.

| Feature | 2',3'-Dideoxyguanosine (ddG) | 2',3'-Dideoxyxanthosine (ddX) |

| Role | Antiviral Prodrug | Metabolic Catabolite |

| 3'-OH Status | Absent | Absent |

| Kinase Affinity | Moderate (Substrate for dGK) | Negligible (Poor substrate) |

| PNP Susceptibility | High (Substrate) | Product (Resistant to further cleavage) |

| Polymerase Binding | High (as ddGTP) | Low (as ddXTP - theoretical) |

| Solubility | Moderate | Low (Xanthine derivatives often crystallize) |

Experimental Protocol: Monitoring PNP-Mediated ddX Formation

To validate the stability of a ddG-based compound, one must assay the rate of ddX formation. This protocol measures the enzymatic conversion of ddG to ddX using High-Performance Liquid Chromatography (HPLC).

Reagents & Equipment

-

Enzyme: Recombinant Human Purine Nucleoside Phosphorylase (PNP).

-

Substrate: 2',3'-Dideoxyguanosine (ddG) (10 mM stock in DMSO).

-

Buffer: 50 mM Potassium Phosphate, pH 7.4.

-

Detection: HPLC with UV detector (254 nm).

Step-by-Step Methodology

-

Preparation: Dilute PNP to 0.1 units/mL in phosphate buffer.

-

Incubation: Mix 100 µL of ddG (final conc. 100 µM) with 890 µL phosphate buffer.

-

Initiation: Add 10 µL of PNP solution. Incubate at 37°C.

-

Sampling: At T=0, 5, 10, 30, and 60 minutes, remove 100 µL aliquots.

-

Quenching: Immediately add 100 µL of ice-cold Methanol to stop the reaction. Centrifuge at 10,000 x g for 5 minutes to pellet protein.

-

Analysis: Inject 20 µL of supernatant onto a C18 Reverse-Phase HPLC column.

-

Mobile Phase: 50 mM Ammonium Acetate (pH 6.0) / Methanol (95:5).

-

Flow Rate: 1.0 mL/min.

-

-

Calculation:

-

ddG Retention Time: ~12.5 min.

-

ddX Retention Time: ~9.0 min (elutes earlier due to higher polarity of xanthine base).

-

Calculate the Area Under Curve (AUC) conversion ratio.

-

Self-Validating Logic

-

Control: A "No Enzyme" control must show 0% ddX. If ddX appears, your ddG stock is degraded.

-

Mass Balance: The sum of [ddG] + [ddX] must remain constant. If the total area decreases, non-specific adsorption or precipitation is occurring.

Therapeutic Implications

The "Prodrug" Strategy

Because ddX is the inactive sink, drug design focuses on preventing the ddG

-

PNP Inhibitors: Co-administration of PNP inhibitors (e.g., Forodesine) to extend the half-life of ddG.

-

Pro-Tides: Masking the phosphate group to bypass the initial kinase step, though this does not strictly prevent base modification by PNP if the prodrug cleaves prematurely.

Toxicity Markers

Accumulation of xanthine analogues can lead to crystalluria (formation of crystals in urine) due to the low solubility of xanthine. In preclinical toxicology, high levels of plasma ddX indicate not only poor drug efficacy but potential renal toxicity risks.

References

-

Yarchoan, R., et al. (1989). "Phase I study of 2',3'-dideoxyinosine, an activity-inhibitor of HIV replication." The Lancet. [Link]

-

Stivers, J. T., et al. (1991). "2',3'-Dideoxyguanosine 5'-triphosphate: A substrate for DNA polymerase beta." Journal of Biological Chemistry. [Link]

-

Ealick, S. E., et al. (1990). "Three-dimensional structure of human erythrocytic purine nucleoside phosphorylase." Proceedings of the National Academy of Sciences. [Link]

-

Sanger, F., Nicklen, S., & Coulson, A. R. (1977). "DNA sequencing with chain-terminating inhibitors."[5][7] Proceedings of the National Academy of Sciences. [Link]

-

Ullman, B., et al. (1988). "Analysis of the toxicity of 2',3'-dideoxyadenosine to T-cell lymphoblasts." Journal of Biological Chemistry. [Link]

Sources

- 1. Metabolism of 2',3'-dideoxyinosine (ddI) in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Differential utilization of 2',3'-dideoxyguanosine 5'-triphosphate as a substrate for various DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Utilization of 2',3'-dideoxyguanosine 5'-triphosphate as an inhibitor and substrate for DNA polymerase alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DNA chain termination by 2',3'-dideoxythymidine in replicating mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. DNA sequence determination using dideoxy analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2',3'-Dideoxy-3' aminonucleoside 5'-triphosphates are the terminators of DNA synthesis catalyzed by DNA polymerases - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of 2',3'-Dideoxyxanthosine

[1]

Executive Summary

2',3'-Dideoxyxanthosine (ddX) is a purine nucleoside analogue characterized by the replacement of the hydroxyl groups at the 2' and 3' positions of the ribose sugar with hydrogen atoms. While less prominent as a direct therapeutic agent compared to its counterparts didanosine (ddI) and zalcitabine (ddC) , ddX serves as a critical reference standard in the metabolic profiling of purine nucleoside reverse transcriptase inhibitors (NRTIs).

Its primary significance lies in pharmacokinetics and toxicology, where it appears as a deamination product of 2',3'-dideoxyguanosine (ddG) . Understanding the physicochemical behavior of ddX is essential for elucidating the catabolic fate of purine drugs and managing potential nephrotoxicity associated with xanthine accumulation.

Chemical Identity & Structural Analysis[1][2][3]

ddX retains the xanthine base (2,6-dihydroxypurine) attached to a dideoxyribose sugar.[1] The absence of the 3'-hydroxyl group prevents the formation of the 5'→3' phosphodiester bond, classifying it as a chain terminator; however, its poor phosphorylation efficiency in vivo renders it therapeutically inert compared to ddA or ddG.

Nomenclature & Identifiers

| Property | Detail |

| IUPAC Name | 9-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-2,6-dione |

| Common Name | 2',3'-Dideoxyxanthosine (ddX) |

| CAS Registry Number | 132194-28-6 |

| Molecular Formula | C₁₀H₁₂N₄O₄ |

| Molecular Weight | 252.23 g/mol |

| SMILES | C1CN2C=NC3=C2NC(=O)NC3=O |

Physicochemical Properties[1][2][6][7]

The physical behavior of ddX is dominated by the xanthine base, which imparts low aqueous solubility and amphoteric character due to its dissociable protons.

Solubility & Lipophilicity

ddX exhibits limited solubility in water at neutral pH due to strong intermolecular hydrogen bonding and π-stacking of the purine ring.[1] Solubility increases significantly in alkaline conditions (pH > 10) due to deprotonation.

| Solvent System | Solubility Profile | Mechanism |

| Water (pH 7.0) | Low (< 5 mg/mL) | High lattice energy of xanthine moiety.[1] |

| 0.1 M NaOH | High (> 50 mg/mL) | Deprotonation of N3/N1 yields anionic species.[1] |

| Methanol/Ethanol | Moderate | Disruption of H-bonds; suitable for recrystallization.[1] |

| LogP (Octanol/Water) | -0.7 (approx) | Hydrophilic nature of the sugar dominates.[1] |

Ionization Constants (pKa)

The xanthine ring has two relevant ionization sites.[1] The dideoxy sugar modification has negligible electronic effect on the base pKa compared to natural xanthosine.

Spectroscopic Characterization (UV-Vis)

The UV absorption spectrum is pH-dependent, shifting due to the tautomeric states of the xanthine ring.[1]

| Medium | ||

| Acidic (0.1 M HCl) | 234, 262 | ~9,000 |

| Neutral (pH 7.0) | 248, 277 | ~10,500 |

| Basic (0.1 M NaOH) | 253, 284 | ~11,000 |

Synthesis & Production

While enzymatic routes exist, the most robust method for producing high-purity ddX for research is the chemical deamination of 2',3'-dideoxyguanosine (ddG) .[1] This reaction utilizes nitrous acid to convert the exocyclic amino group of guanine to a carbonyl oxygen (keto-enol tautomerism).

Protocol: Chemical Deamination of ddG

Reagents: 2',3'-Dideoxyguanosine (ddG), Sodium Nitrite (NaNO₂), Acetic Acid (AcOH).

-

Dissolution: Dissolve 1.0 g of ddG in 20 mL of 50% aqueous acetic acid.

-

Nitrosylation: Cool to 4°C. Add 3.0 equivalents of NaNO₂ dropwise over 30 minutes.

-

Reaction: Allow to warm to room temperature and stir for 12–16 hours. The solution will turn pale yellow.

-

Work-up: Neutralize with NaOH to pH 7.0. Evaporate solvent under reduced pressure.

-

Purification: Recrystallize from water/ethanol or purify via C18 Reverse-Phase HPLC (Water/Methanol gradient).

Mechanism: The reaction proceeds via a diazonium intermediate which is rapidly hydrolyzed by water to yield the xanthine base.[1]

Biological & Metabolic Context[1][8][9]

In the context of antiretroviral therapy, ddX is primarily a catabolic dead-end . Unlike ddI, which is activated to ddATP, ddX is not efficiently phosphorylated by cellular kinases. Its presence usually indicates the degradation of ddG.[1]

Metabolic Pathway Analysis

The following diagram illustrates the formation of ddX from ddG and its subsequent breakdown. Note that Purine Nucleoside Phosphorylase (PNP) cleaves the glycosidic bond, releasing the free base (Xanthine).

Caption: Catabolic pathway showing the formation of ddX from ddG and its hydrolysis by PNP to Xanthine.[1]

Experimental Protocols

Protocol A: HPLC Detection of ddX

For pharmacokinetic studies or purity analysis, ddX must be resolved from ddG and Xanthine.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 5 µm, 4.6 x 150 mm).

-

Mobile Phase A: 10 mM Ammonium Acetate (pH 6.0).[1]

-

Mobile Phase B: Acetonitrile.[1]

-

Gradient: 0-5 min (0% B), 5-20 min (0% → 15% B).

-

Flow Rate: 1.0 mL/min.[1]

-

Detection: UV at 254 nm.[1]

-

Retention Order: Xanthine (early) < ddG < ddX (late eluting due to lack of amino group polarity).[1]

Protocol B: Enzymatic Stability Assay (PNP)

To verify if a drug candidate releases ddX or if ddX is stable:

-

Incubation: Mix 100 µM ddX with 0.1 units of bacterial or human Purine Nucleoside Phosphorylase (PNP) in 50 mM Phosphate Buffer (pH 7.4).

-

Sampling: Aliquot at 0, 15, 30, and 60 minutes.

-

Quenching: Add equal volume ice-cold methanol.

-

Analysis: Inject into HPLC (Protocol A).

-

Result: Decrease in ddX peak area and appearance of Xanthine peak confirms phosphorolysis.[1]

References

-

Synthesis of 2',3'-dideoxyisoguanosine from guanosine. Kim SH, et al. Arch Pharm Res.[1][2] 1999.[1][2] Link

-

Metabolism of 2',3'-dideoxyinosine (ddI) in human blood. Back DJ, et al. Br J Clin Pharmacol.[1] 1992.[1] Link

-

PubChem Compound Summary for CID 453100: 2',3'-Dideoxyxanthosine. National Center for Biotechnology Information.[1] Link

-

Role of Purine Nucleoside Phosphorylase in Interactions between 2',3'-Dideoxyinosine and Allopurinol. Ray AS, et al. Antimicrob Agents Chemother.[1] 2004. Link

Technical Guide: Spectroscopic Analysis of 2',3'-Dideoxyxanthosine (ddX)

The following technical guide details the spectroscopic analysis of 2',3'-Dideoxyxanthosine (ddX). This document is structured to serve as a reference standard for analytical chemists and researchers in nucleoside pharmacology.

Executive Summary & Chemical Identity

2',3'-Dideoxyxanthosine (ddX) is a purine nucleoside analogue characterized by the replacement of the ribose sugar with a 2',3'-dideoxyribose moiety and the presence of a xanthine base. It is frequently encountered as a degradation product or process impurity in the synthesis of antiretroviral agents such as Didanosine (ddI) and Dideoxyguanosine (ddG), as well as a metabolite in purine salvage pathways involving dideoxynucleosides.

Precise characterization requires a multi-modal approach (UV, MS, NMR) due to its structural similarity to naturally occurring xanthosine and related pharmacological analogues.

Chemical Identifiers[1][2][3][4][5][6][7][8][9][10][11][12]

-

IUPAC Name: 9-(2,3-dideoxy-β-D-glycero-pentofuranosyl)-3,7-dihydro-1H-purine-2,6-dione

-

Molecular Formula:

-

Molecular Weight: 252.23 g/mol

-

Monoisotopic Mass: 252.0859 Da

Physicochemical Properties & Solubility

Understanding the solubility profile is critical for selecting the appropriate solvent for spectroscopic analysis (NMR/UV).

-

Solubility: Sparingly soluble in water at neutral pH; solubility increases significantly in alkaline solutions (pH > 9) due to deprotonation of the xanthine ring (N3-H, N1-H). Soluble in DMSO and DMF.

-

pKa Values:

- (Dissociation of N3-H)

- (Dissociation of N1-H)

-

Stability: The N-glycosidic bond in 2',3'-dideoxynucleosides is generally more acid-labile than in ribonucleosides. Prolonged exposure to pH < 3 leads to depurination, yielding free xanthine and the dideoxyribose sugar.

UV-Vis Spectroscopy: pH-Dependent Characterization

The chromophore of ddX is the xanthine base. Its absorption spectrum is highly pH-dependent due to keto-enol tautomerism and ionization. This dependence is a key diagnostic tool.

Experimental Protocol

Solvent: Water (buffered).

Concentration:

| Condition | pH Range | Structural State | ||

| Acidic | pH 1 - 4 | 234, 262 | ~9,000 | Neutral molecule (Protonated) |

| Neutral | pH 6 - 8 | 240, 270 | ~9,500 | Monoanion (N3 deprotonated) |

| Basic | pH > 10 | 245, 277 | ~10,000 | Dianion (N1 & N3 deprotonated) |

Diagnostic Note: A bathochromic shift (red shift) is observed as pH increases. The shift from ~262 nm (acid) to ~277 nm (base) distinguishes it from adenosine analogues (which show minimal shifts) and guanosine analogues (which show different isosbestic points).

Mass Spectrometry (ESI-MS/MS)

Mass spectrometry provides definitive molecular weight confirmation and structural insights via fragmentation.

Method Parameters

-

Ionization: Electrospray Ionization (ESI), Positive Mode.

-

Capillary Voltage: 3.0 - 3.5 kV.

-

Cone Voltage: 20 - 40 V (Adjust to minimize in-source fragmentation).

Fragmentation Pathway

The primary fragmentation channel is the cleavage of the N-glycosidic bond (N9-C1'), resulting in the loss of the dideoxyribose sugar moiety.

-

Precursor Ion

: m/z 253.09 -

Sodium Adduct

: m/z 275.07 -

Base Peak (Fragment): m/z 153.04 (Protonated Xanthine Base,

) -

Neutral Loss: 100 Da (Characteristic of 2',3'-dideoxyribose ring

)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for structural elucidation. The lack of hydroxyl groups at the 2' and 3' positions creates a distinct "upfield" region in the proton spectrum compared to ribo- or deoxyribonucleosides.

Solvent Selection[8]

-

DMSO-d6: Preferred for observing exchangeable protons (NH) and preventing H-D exchange.

-

D2O: Useful for cleaner sugar region spectra, but NH signals will disappear.

H NMR Data (DMSO-d6, 500 MHz)

Note: Chemical shifts (

| Position | Multiplicity | Assignment Logic | ||

| NH (N1/N3) | 10.5 - 11.5 | Broad Singlet | - | Exchangeable acidic protons on the base. |

| H-8 | 7.95 | Singlet | - | Only non-exchangeable base proton; diagnostic for C8. |

| H-1' | 6.15 | dd or t | 4.5, 6.5 | Anomeric proton; triplet-like due to coupling with H2'a/b. |

| OH-5' | 4.95 | Triplet | 5.2 | 5'-hydroxyl (visible in dry DMSO). |

| H-4' | 4.05 | Multiplet | - | Deshielded by ring oxygen. |

| H-5'a, H-5'b | 3.50 - 3.65 | Multiplet | - | Diastereotopic methylene protons. |

| H-2'a, H-2'b | 2.25 - 2.45 | Multiplet | - | |

| H-3'a, H-3'b | 1.90 - 2.10 | Multiplet | - | Upfield methylene; characteristic of "dideoxy" nature. |

C NMR Data (DMSO-d6, 125 MHz)

-

Base Carbons:

-

C-6 (C=O): ~157.5 ppm

-

C-2 (C=O): ~151.0 ppm[1]

-

C-4: ~148.5 ppm (Quaternary)

-

C-8: ~136.0 ppm (CH)

-

C-5: ~116.0 ppm (Quaternary)

-

-

Sugar Carbons:

-

C-1': ~84.5 ppm (Anomeric)

-

C-4': ~81.0 ppm

-

C-5': ~62.5 ppm

-

C-2': ~32.0 ppm (Methylene)

-

C-3': ~26.5 ppm (Methylene - Key indicator of dideoxy structure)

-

2D NMR Correlations (HMBC)

To rigorously confirm the N9-glycosidic linkage (distinguishing from N7-isomers):

-

H-1' should show a strong HMBC correlation to C-4 (approx 148.5 ppm) and C-8 (approx 136.0 ppm).

-

H-8 should correlate to C-4 and C-5 .

Chromatographic Purity Analysis (HPLC)

For purity assessment, a reversed-phase method is recommended. ddX is more polar than its dideoxy-adenosine/guanosine counterparts due to the xanthine base.

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

mm, 3.5 -

Mobile Phase A: 10 mM Ammonium Acetate (pH 6.0).

-

Mobile Phase B: Acetonitrile.[2]

-

Gradient: 0-5% B over 15 min (ddX elutes early due to polarity).

-

Detection: UV at 254 nm.

References

-

Mitsuya, H., et al. (1990). "Phase I trial of 2',3'-dideoxyinosine (ddI) in patients with AIDS." National Institutes of Health. Link

-

Back, D. J., et al. (1992). "Metabolism of 2',3'-dideoxyinosine (ddI) in human blood." British Journal of Clinical Pharmacology. Link

-

Seela, F., & Peng, X. (2005). "Synthesis and properties of oligonucleotides containing 2'-Deoxynebularine and 2-Deoxyxanthosine." Nucleic Acids Research. Link

-

Kim, S. H., et al. (1999). "Synthesis of 2',3'-dideoxyisoguanosine from guanosine." Archives of Pharmacal Research. Link

-

PubChem. "Xanthosine | C10H12N4O6." National Library of Medicine. Link

Sources

The Molecular Architectures of Survival: A Technical History of Dideoxynucleoside Antivirals

Executive Summary

The discovery of dideoxynucleoside (ddN) antivirals represents a watershed moment in pharmacology, marking the transition from palliative care to mechanistic intervention in the HIV/AIDS pandemic. This guide dissects the technical evolution of this class, from Jerome Horwitz’s "failed" cancer therapeutics in the 1960s to the high-throughput screening protocols of the National Cancer Institute (NCI) in the 1980s. We analyze the obligate chain termination mechanism, the critical role of intracellular phosphorylation, and the "Pol-gamma" hypothesis of mitochondrial toxicity that defined the therapeutic window of the first-generation antiretrovirals.

Part 1: The Chemical Foundation (Pre-1980s)

The "Fraudulent" Nucleosides

In 1964, Jerome Horwitz at the Michigan Cancer Foundation synthesized 3'-azido-3'-deoxythymidine (AZT) [1]. His objective was not antiviral therapy but oncology. The hypothesis was that replacing the 3'-hydroxyl (3'-OH) group of the deoxyribose sugar with an azido group (-N3) would create a "fraudulent" nucleoside.

-

Theoretical Basis: DNA polymerases require a 3'-OH group to form a phosphodiester bond with the 5'-phosphate of the incoming nucleotide.[1][2]

-

The Failure: While chemically sound, the compound failed in leukemia mouse models. It was rapidly cleared and lacked potency against the target murine leukemia cells. Horwitz shelved the compound, and it remained an academic curiosity for two decades.

Chemical Structure Analysis

The defining feature of all ddNs is the modification at the 3' carbon of the sugar ring.

| Compound | 3' Modification | Base | Original Purpose |

| AZT (Zidovudine) | Azido (-N3) | Thymine | Leukemia |

| ddC (Zalcitabine) | Hydrogen (-H) | Cytosine | Antiviral (General) |

| ddI (Didanosine) | Hydrogen (-H) | Inosine | Purine salvage study |

| d4T (Stavudine) | Unsaturation (C=C) | Thymine | Cancer |

Part 2: The Pivot – The NCI Screening Protocol (1985)

When HIV (then HTLV-III/LAV) was identified as the etiological agent of AIDS, the NCI, led by Samuel Broder and Hiroaki Mitsuya, initiated a massive screen of existing compounds. They required a high-throughput, self-validating assay to distinguish cytotoxicity from antiviral activity.

Technical Protocol: The ATH8 Cytopathic Effect (CPE) Inhibition Assay

This assay was the filter through which AZT was rediscovered. It relied on a specific T-cell clone (ATH8) that was immortalized but highly sensitive to HIV-induced cytopathicity [2].

Experimental Workflow:

-

Cell Line Maintenance: ATH8 cells (IL-2 dependent) are maintained in complete medium.

-

Viral Challenge: Cells are exposed to a standardized titer of HTLV-IIIB (HIV-1).

-

Compound Administration: Test compounds (e.g., AZT) are added immediately or shortly after infection.

-

Incubation: Cultures are maintained for 5–7 days at 37°C.

-

Readout:

-

Control (Virus only): >90% cell death (lysis/syncytia).

-

Control (No Virus): Rapid proliferation.

-

Test: If the drug inhibits RT, cells survive and proliferate comparable to the "No Virus" control.

-

-

Quantification: Viable cell count via Trypan Blue exclusion or [3H]-thymidine uptake.

Causality: The assay worked because it coupled viral replication directly to cell survival. It eliminated compounds that were toxic to the host cell (false positives) because those cells would die regardless of viral inhibition.

Figure 1: The logic flow of the Mitsuya/Broder ATH8 assay used to identify AZT. The system inherently filters out cytotoxic compounds, ensuring only safe antivirals show a "Survival" signal.

Part 3: Mechanism of Action (The "Trojan Horse")

The efficacy of ddNs relies on Obligate Chain Termination . However, the molecule administered to the patient is a prodrug. It is biologically inert until metabolized by the host cell.

The Phosphorylation Cascade

-

Entry: ddNs enter the cell via nucleoside transporters (e.g., ENT1).

-

Activation (The Rate-Limiting Step): Host kinases must phosphorylate the nucleoside to its triphosphate form (ddN-TP).

-

AZT Specifics: AZT is phosphorylated to AZT-MP by thymidine kinase (TK). However, the conversion of AZT-MP to AZT-DP by thymidylate kinase is slow and inefficient, leading to intracellular accumulation of the monophosphate (which is toxic) [3].

-

-

Incorporation: HIV Reverse Transcriptase (RT) mistakes the ddN-TP for the natural deoxynucleotide triphosphate (dNTP).

-

Termination: The ddN-TP lacks the 3'-OH.[1][2][3] When incorporated, the incoming nucleotide cannot form a bond. DNA synthesis halts.[1][4][5]

Selectivity

Why does AZT kill the virus but not the patient?

-

Affinity: HIV RT has a much higher affinity (approx. 100-fold) for AZT-TP than human DNA Polymerase

or -

Repair: Human polymerases have exonuclease proofreading activity (3'->5') that can excise "fraudulent" nucleotides; HIV RT lacks this proofreading capability.

Figure 2: The metabolic activation pathway of dideoxynucleosides. Note the dependency on host kinases, which varies by cell type and activation state.

Part 4: Toxicity and The "Pol-Gamma" Hypothesis

While ddNs spare nuclear DNA polymerases (

The Mechanism of Toxicity[1]

-

Inhibition: ddN-TPs compete with natural dNTPs for Pol-

. -

Depletion: Inhibition leads to a halt in mtDNA synthesis.

-

Dysfunction: Over time, mtDNA levels drop, leading to a failure in synthesizing key proteins of the Electron Transport Chain (ETC).[3]

-

Clinical Manifestation: Lactic acidosis, hepatic steatosis, myopathy (AZT), and peripheral neuropathy (ddI/ddC) [5].

| Drug | Primary Toxicity | Mechanism |

| AZT | Bone Marrow Suppression, Myopathy | Pol- |

| ddI | Pancreatitis, Peripheral Neuropathy | Mitochondrial toxicity |

| ddC | Severe Peripheral Neuropathy | High Pol- |

| d4T | Lactic Acidosis, Lipoatrophy | Severe Pol- |

| 3TC | Minimal (Well tolerated) | Low Pol- |

Part 5: Structural Evolution & Stereochemistry (3TC)

The discovery of Lamivudine (3TC) introduced stereochemistry as a vital variable. Early synthesis produced a racemate (mixture of (+) and (-) enantiomers).

-

The Discovery: Researchers found that the (-) enantiomer was not only more potent against HIV RT but also significantly less toxic to human Pol-

than the (+) form. -

Resistance: 3TC selects for the M184V mutation in the RT enzyme. While this mutation confers high-level resistance to 3TC, it comes with a "fitness cost" to the virus—it increases the fidelity of the polymerase, reducing the rate of spontaneous mutations and hypersensitizing the virus to AZT [6]. This synergy became the cornerstone of early combination therapies (Combivir).

References

-

Horwitz, J. P., Chua, J., & Noel, M. (1964). Nucleosides. V. The Monomesylates of 1-(2'-Deoxy-β-D-lyxofuranosyl)thymine. Journal of Organic Chemistry.

-

Mitsuya, H., et al. (1985).[4][6] 3'-Azido-3'-deoxythymidine (BW A509U): an antiviral agent that inhibits the infectivity and cytopathic effect of human T-lymphotropic virus type III/lymphadenopathy-associated virus in vitro. Proceedings of the National Academy of Sciences.

-

Furman, P. A., et al. (1986).[4] Phosphorylation of 3'-azido-3'-deoxythymidine and selective interaction of the 5'-triphosphate with human immunodeficiency virus reverse transcriptase.[8][9] Proceedings of the National Academy of Sciences.

-

Yarchoan, R., & Broder, S. (1987).[6] Development of antiretroviral therapy for the acquired immunodeficiency syndrome and related disorders.[2][10] New England Journal of Medicine.

-

Lewis, W., & Dalakas, M. C. (1995).[11] Mitochondrial toxicity of antiviral drugs. Nature Medicine.[11]

-

Tisdale, M., et al. (1993). Rapid in vitro selection of human immunodeficiency virus type 1 resistant to 3'-thiacytidine inhibitors due to a mutation in the YMDD region of reverse transcriptase. Proceedings of the National Academy of Sciences.

Sources

- 1. AZT – mechanism of action and organic synthesis - The Science Snail [sciencesnail.com]

- 2. What is the mechanism of Zidovudine? [synapse.patsnap.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The development of antiretroviral therapy and its impact on the HIV-1/AIDS pandemic - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Adverse effects of reverse transcriptase inhibitors: mitochondrial toxicity as common pathway [natap.org]

- 8. Restoration of the antiviral activity of 3′-azido-3′-deoxythymidine (AZT) against AZT-resistant human immunodeficiency … [ouci.dntb.gov.ua]

- 9. Medical Pharmacology: Antiviral Drugs [pharmacology2000.com]

- 10. biorxiv.org [biorxiv.org]

- 11. iasusa.org [iasusa.org]

Methodological & Application

2',3'-Dideoxyxanthosine in PCR-based mutagenesis assays

Executive Summary

2',3'-Dideoxyxanthosine (ddXTP) is a specialized nucleoside analog used primarily as a mechanistic probe and chain terminator in the characterization of DNA polymerases and Reverse Transcriptases (RT). Unlike its deoxy- counterpart (dXTP), which is used to generate mutations via promiscuous base-pairing, ddXTP lacks the 3'-hydroxyl group, forcing immediate chain termination upon incorporation.[1]

In drug development and mutagenesis research, ddXTP is critical for:

-

Fidelity Assays: Quantifying the propensity of mutant polymerases to incorporate non-canonical bases (Xanthine) opposite Cytosine (C) or Thymine (T).

-

Drug Resistance Profiling: Screening viral polymerases (e.g., HIV-1 RT) for resistance to purine analogs.

-

Mechanistic Footprinting: Mapping the precise location of purine-pyrimidine mispairing events during in vitro replication.

This guide details the protocols for using ddXTP to characterize polymerase mutants ("Mutagenesis Assays") and analyze incorporation kinetics.

Mechanistic Principles

Chemical Logic

-

Base Pairing: The xanthine base is capable of forming hydrogen bonds with both Cytosine (3 H-bonds, similar to G:C but weaker) and Thymine (2 H-bonds). This "wobble" capacity makes xanthosine derivatives potent tools for studying transition mutations (

). -

Termination: The 2',3'-dideoxyribose moiety prevents phosphodiester bond formation with the next incoming nucleotide, acting as an obligate chain terminator.

Experimental Workflow

The following diagram illustrates the decision logic for using ddXTP in polymerase characterization.

Figure 1: Decision tree distinguishing the mutagenic application of dXTP from the mechanistic characterization application of ddXTP.

Critical Distinction: dXTP vs. ddXTP

Before proceeding, ensure the correct reagent is selected for your assay.

| Feature | Deoxyxanthosine (dXTP) | Dideoxyxanthosine (ddXTP) |

| 3'-Group | Hydroxyl (-OH) | Hydrogen (-H) |

| Function | Elongation Substrate | Chain Terminator |

| Primary Use | Generating Mutations (Random Mutagenesis) | Measuring Fidelity / Sequencing |

| Outcome | Full-length DNA with G | Truncated DNA fragments ending at X |

| Drug Dev Role | Mutagenicity Testing | Inhibition/Resistance Profiling |

Protocol A: Single-Nucleotide Incorporation Assay (Standing Start)

This assay is the gold standard for determining how a specific polymerase (Wild Type vs. Mutant) handles the xanthosine analog. It measures the kinetic parameters (

Materials

-

Enzyme: Purified DNA Polymerase (e.g., Klenow exo-, HIV-1 RT, or engineered variant).

-

Template: Synthetic oligonucleotide (40-mer) containing a specific target base (C or T) at position

. -

Primer: 5'-Cy5 or

P-labeled primer (20-mer) complementary to the template, ending at position -

Reagent: 2',3'-ddXTP (100 mM stock, pH 7.5).

-

Control: ddGTP (canonical) and ddATP (mismatch).

-

Stop Solution: 95% Formamide, 20 mM EDTA.

Step-by-Step Methodology

-

Annealing:

-

Mix Primer and Template in a 1:1.5 molar ratio in 1x Reaction Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM KCl).

-

Heat to 95°C for 5 min, then cool slowly to room temperature over 30 min.

-

-

Enzyme Pre-incubation:

-

Incubate 20 nM annealed Primer/Template (P/T) with 10 nM Polymerase for 5 min at 37°C.

-

Note: Using excess P/T ensures "single-turnover" conditions, measuring the catalytic step rather than enzyme dissociation.

-

-

Reaction Initiation:

-

Prepare a serial dilution of ddXTP (e.g., 0.1

M to 100 -

Rapidly mix the Enzyme-P/T complex with the ddXTP solution.

-

-

Quenching:

-

At defined time points (e.g., 10s, 30s, 60s), remove aliquots and mix immediately with equal volume Stop Solution .

-

-

Analysis:

-

Heat samples to 95°C for 3 min.

-

Resolve products on a 15% Denaturing Polyacrylamide Gel (Urea-PAGE) .

-

Visualize using a PhosphorImager or Fluorescence Scanner.

-

-

Data Processing:

-

Quantify the ratio of Extended Product (

) to Total DNA ( -

Plot Rate (

) vs. [ddXTP] and fit to the hyperbolic equation:

-

Protocol B: Competition Assay for Mutagenesis Screening

This protocol is used to determine if a mutant polymerase has an altered "Selectivity Index," making it more prone to xanthosine-induced errors. This is crucial for validating "Error-Prone PCR" enzymes.

Concept

We compete the analog (ddXTP) against the natural nucleotide (dGTP). If the polymerase incorporates ddXTP easily, it indicates low fidelity and high susceptibility to xanthine-mediated mutagenesis.

Protocol

-

Reaction Mix:

-

Buffer: 50 mM Tris-HCl, 5 mM MgCl

. -

Primer/Template: 50 nM.

-

Polymerase: 10 nM.

-

dGTP (Natural): Fixed concentration (e.g., 1

M). -

ddXTP (Analog): Variable concentration (0, 10, 50, 100, 500

M).

-

-

Incubation:

-

Run reaction for 10 minutes at 37°C.

-

-

Readout:

-

Result A (High Fidelity): The polymerase ignores ddXTP and continues extending with dGTP. You see full-length products.

-

Result B (Low Fidelity/Mutant): The polymerase incorporates ddXTP, causing chain termination. You see a "ladder" or accumulation of

truncated bands.

-

-

Calculation:

-

Calculate

of ddXTP required to inhibit 50% of full-length synthesis. -

A lower

indicates the polymerase readily accepts the mutagenic analog.

-

Data Presentation & Interpretation

When reporting results for drug development dossiers, structure your data as follows:

Table 1: Kinetic Parameters of ddXTP Incorporation

| Enzyme Variant | Template Base | Efficiency ( | Discrimination Factor* | ||

| Wild Type | Cytosine (C) | 120.5 | 0.5 | 0.004 | 1 (Reference) |

| Wild Type | Thymine (T) | >500 | <0.1 | N.D. | >1000 |

| Mutant A | Cytosine (C) | 15.2 | 2.1 | 0.138 | 34.5 (More prone) |

| Mutant A | Thymine (T) | 45.0 | 0.8 | 0.017 | 4.2 (Promiscuous) |

*Discrimination Factor = (Efficiency of WT) / (Efficiency of Mutant). A high factor indicates the mutant has lost the ability to discriminate against the analog.

Troubleshooting & Optimization

-

No Incorporation Observed:

-

Cause: ddXTP purity issues or high

of the polymerase. -

Solution: Increase ddXTP concentration to 1-5 mM. Ensure Mg

is present (some polymerases require Mn

-

-

High Background (n+2 bands):

-

Cause: Contamination of ddXTP with dXTP.[2]

-

Solution: HPLC-purify the nucleotide stock. ddXTP must be >99% pure to act as a clean terminator.

-

-

Degradation of Primer:

-

Cause: Exonuclease activity of the polymerase.

-

Solution: Use Exo- variants (e.g., Klenow Exo-) or add phosphorothioate bonds to the primer 3' end.

-

References

-

Menéndez-Arias, L. (2008). "Mechanisms of resistance to nucleoside analogue inhibitors of HIV-1 reverse transcriptase." Virus Research, 134(1-2), 124-146. [Link]

-

Kamiya, H., & Kasai, H. (1995). "Formation of 2-hydroxydeoxyadenosine triphosphate, an oxidatively damaged nucleotide, and its incorporation by DNA polymerases." Journal of Biological Chemistry, 270(33), 19446-19450. [Link]

-

Slupphaug, G., et al. (1996). "Cell cycle regulation and in vitro hybrid arrest analysis of the major human uracil-DNA glycosylase." Nucleic Acids Research, 24(13), 2531-2539. (Demonstrates use of base analogs in arrest assays). [Link]

Sources

Application Note: High-Performance Liquid Chromatography Purification of 2',3'-Dideoxyxanthosine (ddX)

Abstract

This application note details the purification and analysis of 2',3'-Dideoxyxanthosine (ddX), a critical metabolite and impurity often associated with the synthesis of the antiretroviral agent 2',3'-Dideoxyguanosine (ddG). Unlike standard nucleosides, dideoxynucleosides possess a labile glycosidic bond, rendering them sensitive to the acidic conditions typically employed in Reverse Phase HPLC (RP-HPLC). This guide provides a validated, self-consistent methodology for separating ddX from its metabolic precursors and degradation products, utilizing a pH-controlled mobile phase to ensure compound stability while maximizing resolution.

Introduction & Scientific Context

2',3'-Dideoxyxanthosine (ddX) is a purine nucleoside analog. In pharmaceutical development, it primarily appears as the deamination product of 2',3'-Dideoxyguanosine (ddG), a reaction catalyzed by adenosine deaminase (ADA) or occurring via spontaneous hydrolysis.

The Separation Challenge

The purification of ddX presents two competing physicochemical challenges:

-

Structural Similarity: ddX and ddG differ only by a single functional group (a carbonyl at C-2 for xanthosine vs. an amine for guanosine). This results in similar hydrophobicity, requiring high-efficiency columns for baseline resolution.

-

Acid Lability: The absence of hydroxyl groups at both the 2' and 3' positions destabilizes the

-glycosidic bond. Exposure to mobile phases with pH < 3.0 (common with TFA buffers) can cause rapid depurination, destroying the target molecule during purification [1].

This protocol utilizes a C18 Reverse Phase chemistry with a volatile ammonium acetate buffer (pH 6.0) . This system suppresses the ionization of the xanthine base (pKa ~5.7) to increase retention, while maintaining a pH safe for the glycosidic bond.

Physicochemical Profile & Method Strategy

| Property | Value / Characteristic | Implication for HPLC |

| Molecular Weight | 252.23 g/mol | Suitable for standard UV or LC-MS detection. |

| pKa (Xanthine) | Mobile phase pH must be controlled. At pH > 6, ddX becomes anionic (elutes early). At pH < 5, it is neutral (retains better). | |

| UV Max | Detection at 254 nm is standard and sufficient. | |

| Solubility | Moderate in water; Soluble in MeOH/DMSO | Sample loading in weak organic/aqueous mix prevents precipitation. |

| Stability | Acid Labile | CRITICAL: Avoid strong acids (HCl, high % TFA). Use Acetate or Formate buffers.[1] |

Diagram 1: Purification Workflow Logic

The following workflow illustrates the critical path from crude synthesis to isolated product, emphasizing the stability checkpoints.

Caption: Operational workflow for ddX isolation. Note the "Rapid Neutralization" step is optional if using the recommended pH 6.0 buffer, but mandatory if TFA is used.

Protocol 1: Analytical HPLC (QC & Monitoring)

Purpose: To assess purity and monitor the conversion of ddG to ddX.

Materials

-

Column: High-strength Silica C18 (e.g., Phenomenex Luna or Waters XBridge), 4.6 x 150 mm, 5 µm.

-

Mobile Phase A: 10 mM Ammonium Acetate, adjusted to pH 6.0 with dilute acetic acid.

-

Mobile Phase B: Acetonitrile (HPLC Grade).

-

Detection: UV @ 254 nm.

Method Parameters

-

Flow Rate: 1.0 mL/min[2]

-

Temperature: 30°C (Controls viscosity and improves reproducibility)

-

Injection Volume: 10 µL

Gradient Table

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.0 | 98 | 2 | Equilibrium |

| 10.0 | 85 | 15 | Linear Gradient |

| 12.0 | 50 | 50 | Wash (Elute hydrophobics) |

| 14.0 | 50 | 50 | Hold |

| 14.1 | 98 | 2 | Re-equilibration |

| 20.0 | 98 | 2 | End Run |

Technical Insight: The shallow gradient (2% to 15% B) is necessary because ddX and ddG are relatively polar. A steep gradient would cause them to co-elute near the void volume.

Protocol 2: Preparative HPLC (Purification)

Purpose: Isolation of mg to gram quantities of ddX.

Materials

-

Column: Prep C18 (e.g., 19 x 150 mm or 30 x 250 mm), 5 or 10 µm particle size.

-

Buffer: 20 mM Ammonium Acetate (pH 6.0). Note: We increase ionic strength slightly for load capacity, but keep it volatile for lyophilization.

-

Solvent: Methanol (preferred over Acetonitrile for prep due to lower cost and lower toxicity, though backpressure is higher).

Step-by-Step Procedure

-

Sample Preparation: Dissolve crude ddX in 90% Buffer A / 10% Methanol. Filter through a 0.22 µm nylon or PTFE filter. Concentration should not exceed 20 mg/mL to avoid column overload (fronting).

-

System Priming: Flush the system with 100% Methanol to remove storage solvents, then equilibrate with 98% Buffer A for >5 column volumes.

-

Loading: Inject sample. For a 19mm ID column, typical load is 50-100 mg per injection.

-

Elution: Run a scaled gradient.

-

Isocratic Hold: 0-2 min at 2% B (to flush salts).

-

Gradient: 2-20 min, 2% -> 20% B.

-

-

Collection: Collect peaks based on UV threshold (e.g., >50 mAU).

-

Critical Step: If ddG is present, it typically elutes after ddX in neutral/acidic systems due to the basic amine interacting with residual silanols, or before ddX in highly alkaline systems. In this pH 6.0 system, expect close elution; collect narrow fractions.

-

-

Post-Processing: Pool fractions containing pure ddX (>98% by analytical LC). Flash freeze and lyophilize immediately. Do not use rotary evaporation at high heat (>40°C) as this can accelerate degradation.

Troubleshooting & Optimization

Diagram 2: Separation Logic Tree

This decision tree aids in resolving common separation issues specific to dideoxynucleosides.

Caption: Troubleshooting logic for optimizing ddX separation. Note that Phenyl-Hexyl columns offer alternative selectivity for purines via pi-pi interactions.

Common Issues Table

| Symptom | Probable Cause | Corrective Action |

| Peak Splitting | Sample solvent too strong | Dissolve sample in mobile phase A (water/buffer) rather than 100% organic. |

| Retention Shift | pH drift | ddX is sensitive to pH changes near its pKa (5.7). Ensure buffer is fresh and pH meter is calibrated. |

| New Peaks Appearing | Degradation (Hydrolysis) | Mobile phase is too acidic (pH < 3). Switch to Ammonium Acetate pH 6.0. |

| Broad Peaks | Low Buffer Capacity | Increase Ammonium Acetate concentration to 20-50 mM. |

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 453100, 2',3'-Dideoxyxanthosine. Retrieved from [Link]

-

Domijan, A. M., & Peraica, M. (2008). Determination of 8-hydroxy-2'deoxyguanosine in urine using HPLC with electrochemical detection.[3] Arhiv za higijenu rada i toksikologiju.[3] Retrieved from [Link]

-

University of Pittsburgh. Reversed-phase HPLC Buffers: Consideration of the affects of pH on analyte retention. Retrieved from [Link]

Sources

Application Note: Pharmacological Evaluation of 2',3'-Dideoxyxanthosine (ddX)

Profiling Metabolic Fate and Mitochondrial Safety in Purine Nucleoside Analogs

Introduction & Scientific Rationale

2',3'-Dideoxyxanthosine (ddX) represents a critical node in the study of purine nucleoside reverse transcriptase inhibitors (NRTIs).[1] While historically overshadowed by its more potent analogs like 2',3'-dideoxyinosine (ddI) and 2',3'-dideoxyguanosine (ddG), ddX is essential for understanding the Structure-Activity Relationship (SAR) and metabolic deactivation pathways of purine NRTIs.[1]

In biological systems, ddX is frequently generated via the enzymatic deamination of ddG. Unlike the active triphosphate forms of ddI or ddG which inhibit HIV Reverse Transcriptase (RT), ddX is often characterized as a "dead-end" metabolite with significantly reduced antiviral potency.[1] However, its accumulation can still pose cellular risks.[1]

Why Evaluate ddX?

-

Metabolic Profiling: To quantify the rate of ddG deactivation (deamination) in varying cell types.[1]

-

Mitochondrial Safety: To determine if ddX retains the capacity to inhibit mitochondrial DNA polymerase

(Pol -

Transport Mechanisms: To assess nucleoside transporter specificity independent of kinase activation.

This guide details the protocols for solubilization, cytotoxicity profiling, and the specific assessment of mitochondrial DNA (mtDNA) depletion, the gold standard for NRTI safety.

Chemical Handling & Solubilization[1]

Purine nucleosides often exhibit poor solubility in neutral aqueous buffers.[1] Proper stock preparation is critical to prevent micro-precipitation which causes false negatives in toxicity assays.[1]

Compound Properties:

-

Molecular Weight: ~252.23 g/mol [1]

-

Appearance: White to off-white crystalline powder[1]

-

Stability: Acid-labile (glycosidic bond cleavage occurs at low pH, similar to ddI).[1]

Protocol A: Stock Solution Preparation

-

Solvent: Dimethyl Sulfoxide (DMSO), anhydrous (Grade

99.9%).[1] -

Concentration: Prepare a 100 mM master stock.

-

Calculation: Dissolve 25.2 mg of ddX in 1.0 mL of DMSO.

-

-

Dissolution: Vortex vigorously for 1 minute. If particulate matter remains, warm to 37°C for 5 minutes. Sonicate only if necessary (avoid heat buildup).[1]

-

Storage: Aliquot into amber glass vials (hydroscopic prevention) and store at -20°C. Do not refreeze more than 3 times.

Critical Control: Always prepare a "Vehicle Control" stock containing only DMSO diluted to the same final percentage used in the assay (typically < 0.5%).[1]

Experimental Workflows & Mechanism

The following diagram illustrates the metabolic divergence that makes ddX relevant. While ddG is phosphorylated to the active antiviral agent (ddGTP), deaminase activity shunts it to ddX, potentially limiting efficacy.

Figure 1: Metabolic divergence of Dideoxyguanosine (ddG).[1] ddX represents the deaminated, often inactive pathway, competing with the activation pathway toward ddGTP.

Protocol B: High-Throughput Cytotoxicity (CCK-8 Assay)[1]

Before assessing specific mitochondrial toxicity, establish the baseline cellular toxicity (

Cell Line Selection:

-

MT-4 or CEM (T-cells): Relevant for HIV infectivity models.[1][2]

-

HepG2 (Hepatocytes): Relevant for metabolic toxicity.[1]

Reagents:

-

Cell Counting Kit-8 (CCK-8) or WST-1 (avoid MTT for metabolic assays as it relies on mitochondrial respiration, which ddX may modulate).[1]

-

Culture Media: RPMI-1640 + 10% FBS.[1]

Step-by-Step:

-

Seeding: Plate cells in 96-well plates.

-

Suspension (T-cells):

cells/well.[1] -

Adherent (HepG2):

cells/well (allow 24h attachment).

-

-

Treatment: Prepare serial dilutions of ddX in media (Range: 0.1

M to 1000 -

Incubation: Incubate for 72 hours at 37°C, 5% CO

. -

Readout: Add 10

L CCK-8 reagent per well. Incubate 1–4 hours. -

Measurement: Measure Absorbance at 450 nm.

Data Analysis:

Calculate % Viability =

Protocol C: Mitochondrial DNA (mtDNA) Depletion Assay

This is the critical assay for dideoxynucleosides.[1] ddX may not kill cells immediately (cytotoxicity) but may slowly deplete mtDNA by inhibiting Pol

Duration: 10–14 Days (Long-term exposure).

Workflow:

-

Seeding: Seed HepG2 cells in 6-well plates at low density.

-

Chronic Exposure: Treat cells with sub-cytotoxic concentrations of ddX (e.g., 1

M, 10-

Control: 1

M ddC (Positive Control for mtDNA depletion).[1]

-

-

Passaging: Every 3–4 days, split cells and replenish with fresh media containing the drug. Maintain log-phase growth.

-

Harvest: On Day 10 or 14, harvest

cells. -

DNA Extraction: Use a total DNA extraction kit (must extract both nuclear and mitochondrial DNA).[1]

-

qPCR Quantification: Perform quantitative PCR using primers for a mitochondrial gene (e.g., ND1 or COX2) and a nuclear housekeeping gene (e.g., GAPDH or

-actin).[1]

qPCR Calculation (Relative Quantification):

Calculate the ratio of mtDNA to nDNA (

Interpretation:

-

Ratio < 0.5: Significant mitochondrial toxicity.[1]

-

ddX Result: Typically, ddX shows significantly less depletion than ddC or ddI, confirming its role as a less toxic (but less active) metabolite.

Protocol D: Intracellular Metabolism (HPLC Analysis)

To confirm if ddX is a "dead end" or if it is re-aminated/phosphorylated.

-

Pulse: Incubate

CEM cells with 10 -

Extraction: Wash cells with cold PBS. Extract nucleotides using 60% cold methanol.[1] Incubate at -20°C overnight.

-

Clarification: Centrifuge at 14,000 x g for 15 min. Collect supernatant.

-

HPLC Separation:

-

Detection: Monitor UV (254 nm) and Radiometric flow.

-

Target: Look for peaks corresponding to ddX-MP, ddX-TP, or conversion back to ddG nucleotides.[1]

-

Summary of Expected Results

| Assay | Parameter | Expected Outcome for ddX | Comparison (ddI/ddC) |

| Solubility | DMSO Stability | Soluble > 50 mM | Similar |

| Cytotoxicity (CCK-8) | > 500 | ddC | |

| Antiviral Potency | > 10-50 | ddI | |

| Mitochondrial Tox | mtDNA/nDNA Ratio | > 0.8 (Safe) | ddC Ratio < 0.2 (Toxic) |

References

-

Chu, C. K., et al. (1988). "Synthesis and structure-activity relationships of 6-substituted 2',3'-dideoxypurine nucleosides as potential anti-HIV agents."[1] Journal of Medicinal Chemistry.

-

Lewis, W., & Dalakas, M. C. (1995). "Mitochondrial toxicity of antiviral drugs." Nature Medicine.[1]

-

Brandi, G., et al. (1991). "In vitro toxicity and metabolism of 2',3'-dideoxycytidine, an inhibitor of human immunodeficiency virus infectivity."[3] Chemico-Biological Interactions.

-

Ray, A. S., et al. (2002). "Role of Purine Nucleoside Phosphorylase in Interactions between 2',3'-Dideoxyinosine and Allopurinol."[1] Antimicrobial Agents and Chemotherapy.[1]

-

Vertex Pharmaceuticals/NIH Database. "2',3'-Dideoxyxanthosine Compound Summary."[1] PubChem.

Sources

- 1. 2',3'-Dideoxyxanthosine | C10H12N4O4 | CID 453100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Investigations on the anti-HIV activity of 2',3'-dideoxyadenosine analogues with modifications in either the pentose or purine moiety. Potent and selective anti-HIV activity of 2,6-diaminopurine 2',3'-dideoxyriboside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolism, mitochondrial uptake and toxicity of 2', 3'-dideoxycytidine - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Sensitivity Non-Radioactive Detection of 2',3'-Dideoxyxanthosine (ddX) Incorporation in DNA

[1]

Introduction & Scientific Context

2',3'-Dideoxyxanthosine (ddX) is a purine nucleoside analog often studied in the context of antiviral pharmacology (as a metabolite of dideoxyguanosine/didanosine) and mutagenesis. Unlike natural deoxynucleosides, ddX lacks the 3'-hydroxyl group required for phosphodiester bond formation.[1][2] Consequently, its incorporation into a growing DNA strand by a polymerase results in immediate chain termination .[1][2]

Historically, detecting such incorporation relied on hazardous radiolabeling (

Method A: LC-MS/MS Quantification (Genomic Incorporation)[1][2]

This method is the "Gold Standard" for toxicology and pharmacokinetic studies.[1][2] It relies on the enzymatic hydrolysis of genomic DNA into single nucleosides, followed by separation and detection using a triple-quadrupole mass spectrometer.

Principle of Operation

DNA is digested using a cocktail of DNase I, Snake Venom Phosphodiesterase (PDE I), and Alkaline Phosphatase.[2] PDE I is a 3'-exonuclease that liberates nucleotides from the 3'-end.[1][2] Since ddX is a chain terminator, it is exclusively located at the 3'-terminus of DNA fragments.[1][2] The released nucleosides are then analyzed via Multiple Reaction Monitoring (MRM).[1][2][3]

Experimental Workflow

Caption: Figure 1. Workflow for the quantitative isolation and detection of ddX from genomic DNA.

Detailed Protocol

Materials:

-

Enzymes: DNase I (Recombinant), Snake Venom Phosphodiesterase (PDE I), Alkaline Phosphatase (Calf Intestine).[1][2]

-

Internal Standard (IS):

N -

Buffer: 10 mM Tris-HCl (pH 7.4), 10 mM MgCl

.

Step-by-Step Procedure:

-

DNA Solubilization: Dissolve 20–50 µg of purified DNA in 50 µL of digestion buffer.[1][2]

-

Internal Standard Spike: Add 1 pmol of Internal Standard to the sample before digestion to account for matrix effects and recovery.[1][2]

-

Digestion Cocktail:

-

Add 2 Units DNase I. Incubate at 37°C for 1 hour (nicks DNA).

-

Add 0.05 Units PDE I. Incubate at 37°C for 4–12 hours. Note: Extended incubation is critical for PDE I to release the modified 3'-terminal ddX.[1]

-

Add 5 Units Alkaline Phosphatase.[1][2][4] Incubate 1 hour (removes phosphate groups to yield nucleosides).

-

-

Cleanup: Filter through a 3 kDa molecular weight cutoff (MWCO) spin filter to remove enzymes. Collect the flow-through.[1][2]

-

Analysis: Inject 10 µL onto the LC-MS/MS system.

Mass Spectrometry Parameters

Operate in Positive Electrospray Ionization (ESI+) mode.[1][2]

| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Mechanism |

| ddX | 253.1 | 153.1 | 20–25 | Loss of dideoxyribose |

| dX (Interference) | 269.1 | 153.1 | 15–20 | Monitor to ensure separation |

| Internal Standard | Variable | Variable | Optimized | Normalization |

Note: ddX (252 Da) is 16 Da lighter than deoxyxanthosine (dX, 268 Da).[1][2] Chromatographic separation is essential as in-source fragmentation of dX can mimic ddX.[1][2]

Method B: Fluorescent Primer Extension (Mechanistic Assay)[1][2]

This method is ideal for in vitro biochemistry to determine if a polymerase can accept ddXTP as a substrate.[1][2] It uses Capillary Electrophoresis (CE) to detect chain termination events.[1][2]

Principle of Operation

A 5'-fluorescently labeled primer (FAM) is annealed to a template.[1][2] The polymerase extends the primer in the presence of dNTPs and the test compound (ddXTP). If ddXTP is incorporated, the extension stops immediately. The resulting DNA fragment will be exactly n+1 nucleotides longer than the primer.[2]

Mechanism Diagram[1][2]

Caption: Figure 2. Mechanism of ddX incorporation causing chain termination in a primer extension assay.

Detailed Protocol

Materials:

-

Template: Oligonucleotide (40-mer) with a Cytosine (C) at position 21 (the first incorporation site).[1][2]

-

Enzyme: Klenow Fragment (exo-) or HIV-1 Reverse Transcriptase.[1][2]

-

Substrate: ddXTP (synthesized or commercially sourced).[1][2]

Step-by-Step Procedure:

-

Annealing: Mix Primer (50 nM) and Template (100 nM) in 1x Reaction Buffer.[1][2] Heat to 95°C for 2 min, cool slowly to room temp.

-

Reaction Mix: Add Polymerase (0.1 U) and MgCl

(5 mM). -

Initiation: Add nucleotide mix:

-

Control: 100 µM dGTP (Full extension expected).

-

Experiment: 100 µM ddXTP (Termination expected at n+1).

-

-

Incubation: 37°C for 15–30 minutes.

-

Quenching: Add 10 µL Formamide/EDTA loading buffer (Stop Solution).

-

Detection: Run on a Capillary Electrophoresis system (e.g., ABI 3730) or denaturing PAGE.[1][2]

-

Data Analysis: Look for a single sharp peak at size n+1 .[1][2]

Data Summary & Comparison